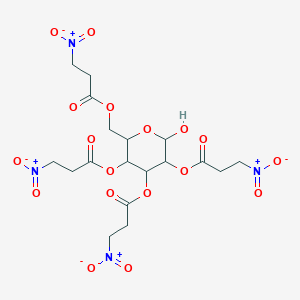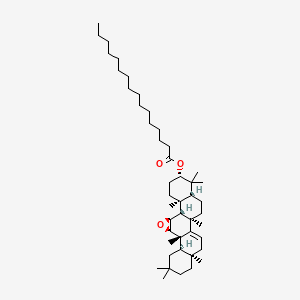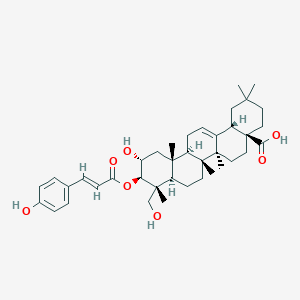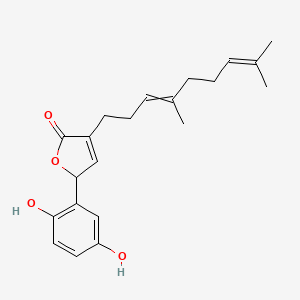
2-(2,5-Dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 75079690 is a natural product found in Ganoderma with data available.
Wissenschaftliche Forschungsanwendungen
Alpha-Glucosidase Inhibition
Research has identified compounds structurally related to 2-(2,5-Dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one as potential alpha-glucosidase inhibitors. These compounds were isolated from the Mongolian medicinal plant Ferula mongolica and exhibited significant inhibitory activity, making them a new class of alpha-glucosidase inhibitors (Choudhary et al., 2001).
Photochemical Applications
In a study on photochemical preparation, derivatives of 2,5-dihydroxyphenyl showed potential for generating heterocycles under specific conditions. This research opens up avenues for exploring photochemical applications of similar compounds (Guizzardi et al., 2000).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a subject of research, providing insights into their potential applications in various fields. This includes studies on tetrahydro- and perhydro-dendrolasin, which help in understanding the properties and applications of similar furan-based compounds (Quilico et al., 1957).
Flavour Constituent in Foods
Related furan derivatives are considered key flavor constituents in many fruits and baked foods. Research has delved into the analytical and organic methods applied to the analysis, synthesis, and biosynthesis of such compounds, highlighting their significance in the food industry (Zabetakis et al., 1999).
Light-Induced Cycloaddition
Studies have also explored the light-induced cycloaddition reactions of furans, providing valuable insights into the potential applications of these compounds in organic synthesis and chemical engineering (Kowalewski & Margaretha, 1992).
Antimicrobial and Larvicidal Activities
Some derivatives of 2,5-dihydroxyphenyl compounds have been synthesized and evaluated for antimicrobial and larvicidal activities, showing promising results. This suggests potential pharmaceutical and agrochemical applications of these compounds (Alaklab et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,5-dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLVYLVZICPHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)
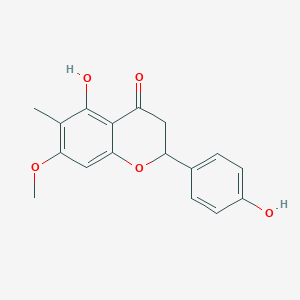
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
